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Compound of Interest

Compound Name: 2,6-Dimethylpiperidin-4-one

Cat. No.: B3190666 Get Quote

An In-depth Technical Guide to 2,6-Dimethylpiperidin-4-one Hydrochloride: Synthesis,

Properties, and Applications

Introduction: The Significance of the Piperidine
Scaffold
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of

medicinal chemistry.[1][2] Its derivatives are integral components in numerous

pharmaceuticals, from analgesics to antipsychotics.[2] Among the vast family of piperidine-

based compounds, 2,6-Dimethylpiperidin-4-one hydrochloride serves as a crucial and

versatile intermediate in the synthesis of more complex and biologically active molecules.[3]

This guide provides a comprehensive overview of its synthesis, stereochemical considerations,

physicochemical properties, and applications for professionals in research and drug

development.

The structural uniqueness of 2,6-Dimethylpiperidin-4-one lies in the dimethyl substitution at

the 2 and 6 positions flanking the nitrogen atom and a ketone functionality at the 4-position.[3]

This arrangement introduces stereochemical complexity, resulting in cis and trans isomers,

which can significantly influence the biological activity of its downstream derivatives.[3] The

hydrochloride salt form enhances its stability and aqueous solubility, making it a more

convenient precursor for various synthetic transformations.[3]
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The primary synthetic route to 2,6-Dimethylpiperidin-4-one hydrochloride involves a multi-

step process that leverages fundamental organic reactions. While various methods exist for

creating substituted piperidones, such as the Mannich reaction, a common approach for this

specific compound involves the oxidation of a pre-formed piperidine ring followed by salt

formation.[3][4][5]

Core Synthesis Pathway
The synthesis can be logically broken down into two key stages: oxidation of the piperidine ring

and subsequent hydrochlorination.

Oxidation of 2,6-Dimethylpiperidine: The process begins with the parent compound, 2,6-

dimethylpiperidine. An oxidizing agent is used to introduce the ketone functionality at the 4-

position of the piperidine ring. The choice of oxidant is critical to ensure selective oxidation at

the C4 position without cleaving the ring or causing over-oxidation.

Hydrochlorination: Following the oxidation, the resulting free base, 2,6-Dimethylpiperidin-4-
one, is treated with hydrochloric acid (HCl).[3] This reaction protonates the basic nitrogen

atom of the piperidine ring, forming the stable hydrochloride salt. This step is crucial as it

often facilitates the purification of the final product through crystallization and improves its

handling properties.[3]

Below is a diagram illustrating the general synthetic workflow.
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Synthesis Workflow

2,6-Dimethylpiperidine
(Starting Material)

Oxidation
(Introduction of Ketone at C4)

[Oxidizing Agent]

2,6-Dimethylpiperidin-4-one
(Free Base Intermediate)

Hydrochlorination
(Treatment with HCl)

HCl

2,6-Dimethylpiperidin-4-one HCl
(Final Product)

Click to download full resolution via product page

Caption: General workflow for the synthesis of 2,6-Dimethylpiperidin-4-one hydrochloride.

Stereochemistry and Conformational Analysis
The presence of two methyl groups at the C2 and C6 positions introduces chirality, leading to

the existence of stereoisomers (cis and trans).[3] The relative orientation of these methyl

groups significantly impacts the molecule's three-dimensional shape and, consequently, the

stereochemistry of any subsequent reactions.

Cis Isomer: Both methyl groups are on the same face of the piperidine ring.
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Trans Isomer: The methyl groups are on opposite faces of the ring.

The piperidine ring itself is not planar and predominantly adopts a chair conformation to

minimize angular and torsional strain.[6] In this conformation, substituents can occupy either

axial or equatorial positions. To minimize steric hindrance (1,3-diaxial interactions), the bulky

methyl groups at the C2 and C6 positions will strongly prefer to occupy the equatorial positions.

[3][6] This conformational preference is a key determinant in the reactivity and interaction of the

molecule with other chemical entities.

cis-Isomer

trans-Isomer

Methyl groups on same side
(e.g., both equatorial)

Methyl groups on opposite sides
(e.g., one equatorial, one axial)

Click to download full resolution via product page

Caption: Chair conformations of cis and trans isomers of 2,6-Dimethylpiperidin-4-one.

Physicochemical and Spectroscopic Properties
A thorough understanding of the compound's properties is essential for its effective use in

synthesis and analysis. The data presented below are compiled from various chemical

databases and suppliers.

Key Properties Table
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Property Value Source

Molecular Formula C₇H₁₄ClNO [7]

Molecular Weight 163.65 g/mol [7]

CAS Number 1005397-62-5 [3][7]

Appearance Solid

Boiling Point 298.5 ± 28.0 °C at 760 mmHg [3]

Density 1.2 ± 0.1 g/cm³ [3]

Flash Point 134.3 ± 24.0 °C [3]

Spectroscopic Characterization
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl

protons, the methine protons at C2 and C6, and the methylene protons at C3 and C5. The

coupling patterns and chemical shifts will differ between the cis and trans isomers, allowing

for their differentiation.

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon

(C4), the two methine carbons (C2 and C6), the two methylene carbons (C3 and C5), and

the two methyl carbons.

Infrared (IR) Spectroscopy: A strong absorption band characteristic of a ketone carbonyl

(C=O) stretch is expected around 1715 cm⁻¹. Additionally, N-H stretching bands (as part of

the ammonium salt) will be visible in the region of 2400-3200 cm⁻¹.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the

free base (C₇H₁₃NO) after the loss of HCl.

Applications in Drug Discovery and Development
2,6-Dimethylpiperidin-4-one hydrochloride is not typically an active pharmaceutical ingredient

itself but rather a valuable building block for creating more elaborate molecules with therapeutic

potential.[3]
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Central Nervous System (CNS) Agents: The piperidine scaffold is prevalent in drugs

targeting the CNS. This intermediate can be used to synthesize compounds that may interact

with various neurotransmitter systems, making it valuable for research into treatments for

neurological and psychiatric disorders.[3]

Kinase Inhibitors: In oncology and neurodegenerative disease research, this compound has

been used as a precursor for novel kinase inhibitors.[3] Modifications to the piperidone

structure can be made to enhance properties like blood-brain barrier penetration, enabling

the development of targeted therapies.[3]

Chiral Scaffolding: The inherent chirality of 2,6-dimethylpiperidin-4-one makes it an

attractive starting material for stereoselective syntheses.[8] Introducing chiral piperidine

scaffolds into drug candidates can modulate physicochemical properties, enhance biological

activity and selectivity, and improve pharmacokinetic profiles.[8]

Experimental Protocols
The following section provides a generalized, step-by-step protocol for the synthesis and

characterization of 2,6-Dimethylpiperidin-4-one hydrochloride.

Protocol 1: Synthesis of 2,6-Dimethylpiperidin-4-one
Hydrochloride
Objective: To synthesize 2,6-Dimethylpiperidin-4-one hydrochloride from 2,6-

dimethylpiperidine.

Materials:

2,6-dimethylpiperidine

Suitable oxidizing agent (e.g., ruthenium-based catalyst with a co-oxidant)

Dichloromethane (DCM) or other suitable organic solvent

Concentrated Hydrochloric Acid (HCl)

Ethyl acetate
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Anhydrous sodium sulfate

Standard laboratory glassware and magnetic stirrer

Procedure:

Reaction Setup: In a round-bottom flask, dissolve 2,6-dimethylpiperidine in the chosen

organic solvent (e.g., DCM).

Oxidation: Add the oxidizing agent to the solution. The reaction may need to be cooled in an

ice bath depending on the oxidant's reactivity. Monitor the reaction progress using Thin Layer

Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

Workup: Once the reaction is complete, quench the reaction appropriately (e.g., by adding a

reducing agent like sodium thiosulfate if a strong oxidant was used). Extract the organic layer

with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to

yield the crude 2,6-Dimethylpiperidin-4-one free base.

Hydrochlorination: Dissolve the crude product in a minimal amount of a suitable solvent like

ethyl acetate.[3] Cool the solution in an ice bath and add concentrated HCl dropwise with

stirring.

Crystallization and Isolation: The hydrochloride salt will precipitate out of the solution. Collect

the solid product by vacuum filtration.

Purification: Recrystallize the solid product from a suitable solvent system (e.g., ethanol-

ether) to obtain the pure 2,6-Dimethylpiperidin-4-one hydrochloride.[6] Dry the final product

under vacuum.

Protocol 2: Characterization
Objective: To confirm the identity and purity of the synthesized product.

Methods:
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Melting Point: Determine the melting point of the crystalline product and compare it to the

literature value.

¹H and ¹³C NMR Spectroscopy: Dissolve a small sample (~10 mg) in a suitable deuterated

solvent (e.g., D₂O or DMSO-d₆).[6] Record the ¹H and ¹³C NMR spectra and analyze the

chemical shifts, integration, and coupling patterns to confirm the structure.

IR Spectroscopy: Prepare a KBr pellet or a thin film of the sample and record the IR

spectrum. Verify the presence of the key functional groups, particularly the C=O and N-H

stretches.

Conclusion
2,6-Dimethylpiperidin-4-one hydrochloride is a compound of significant synthetic utility. Its

preparation, while requiring careful control of oxidation and stereochemistry, provides access to

a versatile scaffold for drug discovery. The strategic placement of the methyl groups and the

ketone functionality allows for a wide range of subsequent chemical modifications. For

researchers in medicinal chemistry, a firm grasp of the synthesis, properties, and

conformational behavior of this intermediate is essential for the rational design of novel

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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